molecular formula C17H31N3O B7527256 N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide

N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide

Número de catálogo B7527256
Peso molecular: 293.4 g/mol
Clave InChI: RVAVOEFFIPJWSO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) transaminase. This compound has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

Mecanismo De Acción

N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide acts as a selective and potent inhibitor of GABA transaminase, which is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability. This results in a range of physiological effects, including anticonvulsant, anxiolytic, and anti-addictive effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide is its selectivity and potency as a GABA transaminase inhibitor, which makes it a valuable tool for studying the role of GABA in various neurological disorders. However, one of the limitations of N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Direcciones Futuras

There are several potential future directions for research on N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide, including:
1. Further investigation of its potential therapeutic applications in the treatment of epilepsy, addiction, and anxiety.
2. Exploration of its potential use in combination with other drugs for the treatment of neurological disorders.
3. Development of more potent and selective GABA transaminase inhibitors based on the structure of N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide.
4. Investigation of the long-term effects of N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide on GABA levels and neuronal excitability.
5. Investigation of the potential use of N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide as a research tool for studying the role of GABA in various neurological disorders.

Métodos De Síntesis

N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide can be synthesized through a multi-step process involving the reaction of cyclohexylamine with 4-chlorobutyryl chloride, followed by the reaction of the resulting intermediate with pyrrolidine and piperidine. The final product is obtained through the reaction of the intermediate with carboxylic acid.

Aplicaciones Científicas De Investigación

N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide has been shown to exhibit potent anticonvulsant effects, suggesting its potential use in the treatment of epilepsy. Additionally, N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders. Furthermore, N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide has been shown to exhibit anxiolytic effects in animal models of anxiety, suggesting its potential use in the treatment of anxiety disorders.

Propiedades

IUPAC Name

N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O/c21-17(18-16-6-2-1-3-7-16)20-12-8-15(9-13-20)14-19-10-4-5-11-19/h15-16H,1-14H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAVOEFFIPJWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(CC2)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.